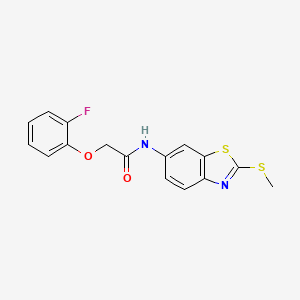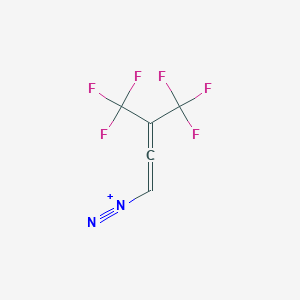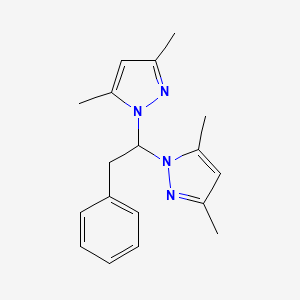![molecular formula C16H18N4 B14174733 1-[[4-(Imidazol-1-ylmethyl)-2,5-dimethylphenyl]methyl]imidazole CAS No. 246017-91-4](/img/structure/B14174733.png)
1-[[4-(Imidazol-1-ylmethyl)-2,5-dimethylphenyl]methyl]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(1H-imidazole-1-ylmethyl)-2,5-dimethylbenzene is an organic compound that features a benzene ring substituted with two imidazole groups at the 1 and 4 positions, and two methyl groups at the 2 and 5 positions. This compound is known for its versatility in forming coordination polymers and metal-organic frameworks due to its ability to act as a ligand, binding to metal ions through the nitrogen atoms in the imidazole rings .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(1H-imidazole-1-ylmethyl)-2,5-dimethylbenzene typically involves the reaction of 1,4-bis(chloromethyl)-2,5-dimethylbenzene with imidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis(1H-imidazole-1-ylmethyl)-2,5-dimethylbenzene primarily undergoes coordination reactions with metal ions to form coordination polymers and metal-organic frameworks. These reactions involve the nitrogen atoms in the imidazole rings coordinating with metal centers .
Common Reagents and Conditions
Reagents: Metal salts such as zinc nitrate, copper sulfate, and silver nitrate.
Major Products
The major products of these reactions are coordination polymers and metal-organic frameworks, which can exhibit various structural motifs such as one-dimensional chains, two-dimensional layers, or three-dimensional networks .
Aplicaciones Científicas De Investigación
1,4-Bis(1H-imidazole-1-ylmethyl)-2,5-dimethylbenzene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,4-Bis(1H-imidazole-1-ylmethyl)-2,5-dimethylbenzene primarily involves its ability to coordinate with metal ions through the nitrogen atoms in the imidazole rings. This coordination can lead to the formation of various structural motifs in coordination polymers and metal-organic frameworks. The molecular targets and pathways involved depend on the specific metal ions and the resulting structures .
Comparación Con Compuestos Similares
Similar Compounds
- 1,4-Bis(imidazol-1-ylmethyl)benzene
- 1,4-Bis(1H-imidazol-1-ylmethyl)benzene
- 1,4-Bis(1H-imidazol-1-ylmethyl)-2,3-dimethylbenzene
Uniqueness
1,4-Bis(1H-imidazole-1-ylmethyl)-2,5-dimethylbenzene is unique due to the presence of methyl groups at the 2 and 5 positions on the benzene ring. These methyl groups can influence the electronic properties and steric hindrance of the compound, potentially affecting its coordination behavior and the properties of the resulting coordination polymers and metal-organic frameworks .
Propiedades
Número CAS |
246017-91-4 |
|---|---|
Fórmula molecular |
C16H18N4 |
Peso molecular |
266.34 g/mol |
Nombre IUPAC |
1-[[4-(imidazol-1-ylmethyl)-2,5-dimethylphenyl]methyl]imidazole |
InChI |
InChI=1S/C16H18N4/c1-13-7-16(10-20-6-4-18-12-20)14(2)8-15(13)9-19-5-3-17-11-19/h3-8,11-12H,9-10H2,1-2H3 |
Clave InChI |
NYAUDKLEAIYMOH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1CN2C=CN=C2)C)CN3C=CN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-4'-octyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14174655.png)
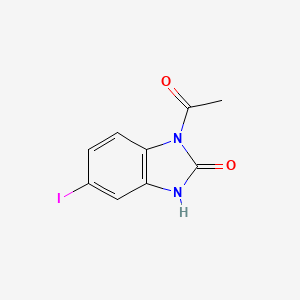
![(1-{[1-(Benzyloxy)naphthalen-2-yl]methyl}cyclohexyl)methanol](/img/structure/B14174672.png)
![1-(Benzo[B]thiophen-5-YL)-4-vinylimidazolidin-2-one](/img/structure/B14174674.png)
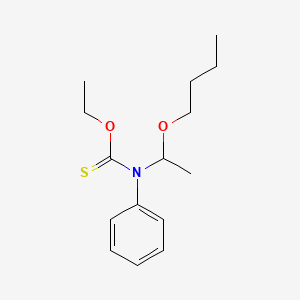
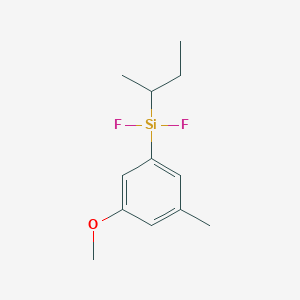
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-hydroxy-3-nitro-](/img/structure/B14174710.png)
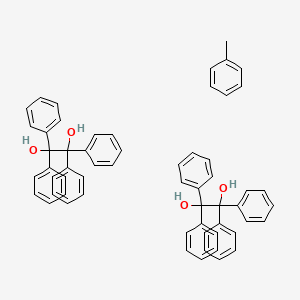
![3-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}-1,3-thiazolidine-2,4-dione](/img/structure/B14174719.png)
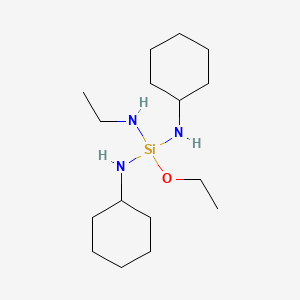
![Benzenesulfonamide, N-[2-[2-[(3aS,6aS)-hexahydro-1-(1-methyl-4-piperidinyl)pyrrolo[3,4-b]pyrrol-5(1H)-yl]-2-oxoethoxy]ethyl]-4-methoxy-N,2,6-trimethyl-](/img/structure/B14174726.png)
